molecular formula C11H15N5O4 B049728 1-Methyladenosine CAS No. 15763-06-1

1-Methyladenosine

Katalognummer: B049728
CAS-Nummer: 15763-06-1
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: GFYLSDSUCHVORB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyladenosine (m1A) is a post-transcriptional RNA modification characterized by a methyl group at the N1 position of adenosine. This methylation dramatically alters adenosine’s chemical properties, increasing its basicity (pKa ~8.25 vs. ~3.5 for adenosine) and disrupting canonical Watson–Crick base pairing . m1A is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it stabilizes tertiary structures and influences translational fidelity . Elevated urinary m1A levels have been identified as a biomarker for cancers such as leukemia, esophageal cancer, and bladder cancer, detectable via monoclonal antibody-based ELISA with sensitivity in the picomolar range .

Analyse Chemischer Reaktionen

Cyclo(Δ-Ala-L-Val) unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Cyclo(Δ-Ala-L-Val) zur Bildung von Diketopiperazinderivaten mit veränderten funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Cancer Research

m1A has been implicated in various aspects of cancer biology. Studies indicate that alterations in m1A levels can influence tumorigenesis by affecting RNA stability and translation efficiency:

  • Tumorigenesis : m1A modification has been linked to cancer progression, with evidence suggesting that targeting m1A-related regulators may offer therapeutic avenues for cancer treatment .
  • Biomarkers : Elevated levels of m1A have been proposed as potential biomarkers for early cancer detection and monitoring disease progression through urine analysis .

Gene Regulation

The presence of m1A can modulate the expression of genes by affecting RNA metabolism:

  • Translation Regulation : m1A modifications enhance the translation efficiency of specific tRNAs, facilitating protein synthesis under stress conditions . For example, m1A-modified tRNAs are preferentially recruited to active ribosomes, promoting translation .
  • RNA Stability : The modification contributes to the stability of various RNA species, thus influencing gene expression patterns .

Response to Environmental Stress

Research indicates that m1A plays a crucial role in how cells respond to environmental stressors:

  • Stress Adaptation : In tRNA, m1A modifications can help cells adapt to oxidative stress by stabilizing the tRNA structure, which is essential for maintaining protein synthesis under challenging conditions .

Case Studies

StudyFocusFindings
Xiong et al. (2022)Cancer BiologyDemonstrated that m1A levels correlate with tumor growth and proposed its use as a biomarker for diagnosis .
PMC9712505 (2022)RNA ModificationExplored how m1A affects RNA structure and processing, emphasizing its role in gene regulation and potential as a therapeutic target .
ResearchGate Publication (2024)Predictive ModelsDeveloped models for identifying m1A sites using machine learning techniques, enhancing our understanding of its biological roles .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

Property 1-Methyladenosine (m1A) N6-Methyladenosine (m6A) 1-Methylguanosine (m1G)
Methylation Position N1 of adenine N6 of adenine N1 of guanine
pKa ~8.25 ~7.6 ~9.5 (estimated)
Base Pairing Disrupts Watson–Crick Maintains Watson–Crick Disrupts canonical pairing
Charge at pH 7 Positively charged Neutral Positively charged

Key Insights :

  • m1A and m1G share N1 methylation, leading to positive charges that disrupt base pairing, whereas m6A retains pairing capacity.
  • m1A’s higher basicity compared to m6A influences its interactions with RNA-binding proteins and solvents .

Key Insights :

  • m1A and m1G are enriched in structural RNAs, while m6A is a dynamic regulator of mRNA .
  • m1A in mitochondrial tRNA (e.g., position 58) is critical for respiratory chain function .

Detection Challenges

Method m1A Specificity m6A Specificity
LC-MS/MS Differentiated via MS3 fragmentation (m/z 148 → 107) Distinct retention time and product ions (m/z 150 → 136)
Antibody-Based AMA-2 monoclonal antibody Anti-m6A antibodies

Key Insights :

  • Isomeric methylations (e.g., m1A vs. m2A vs. m6A) require high-resolution MS/MS for discrimination .

Disease Associations

Condition m1A m6A
Cancer Elevated in urine (leukemia, GI cancers) Dysregulated in leukemia, glioblastoma
Metabolic Role tRNA turnover biomarker Epigenetic regulation

Key Insights :

  • m1A’s urinary elevation correlates with tumor burden, while m6A dysregulation impacts oncogene expression .

Evolutionary and Mechanistic Insights

  • Methyltransferase Diversity :

    • Archaeal enzymes like Saci_1677p and TK0422p catalyze m1A and m1G formation, with TK0422p exhibiting dual specificity under alkaline conditions (pH >9.5 enhances m1G yield) .
    • Human Trmt61B exclusively targets mitochondrial tRNA, unlike its cytosolic counterpart Trmt61A, which methylates cytoplasmic tRNA .
  • Synthetic Applications :

    • Engineered ribozymes can site-specifically install m1A in RNA, offering tools for studying its structural effects .

Biologische Aktivität

1-Methyladenosine (m1A) is a significant post-transcriptional modification found in various RNA species, including mRNA, tRNA, and rRNA. This modification plays crucial roles in regulating RNA stability, translation efficiency, and cellular responses to stress. Recent research has highlighted its importance in various biological processes and diseases.

Overview of this compound

This compound is characterized by the methylation of the nitrogen atom at position 1 of the adenosine moiety. This modification is prevalent across prokaryotic and eukaryotic organisms and is particularly abundant in higher eukaryotic cells. The presence of m1A affects RNA structure, influencing its stability and interaction with proteins involved in translation and other cellular processes.

Regulation of Gene Expression

Research indicates that m1A modifications are crucial for the regulation of gene expression. In a study involving mouse cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), it was demonstrated that m1A levels significantly increased during stress conditions. The study revealed a positive correlation between m1A methylation levels and gene expression, suggesting that m1A promotes the expression of genes associated with neuronal survival and function under stress .

Role in RNA Stability and Translation

m1A modifications are known to enhance the structural stability of RNA molecules. For instance, they are enriched in the 5' untranslated regions (UTRs) of mRNAs, where they play a role in promoting translation initiation. The enzymes responsible for adding (TRMT6/TRMT61A) and removing (ALKBH3) m1A modifications dynamically regulate these processes . Additionally, studies have shown that m1A can influence the translation of mitochondrial proteins by affecting mitochondrial mRNA stability .

Potential Biomarker for Disease

Recent findings suggest that elevated levels of m1A may serve as a biomarker for certain diseases, particularly cancers. In urine samples from cancer patients, significant increases in m1A levels were observed, indicating its potential utility in clinical diagnostics . Furthermore, the modification's role in stress responses has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where altered m1A patterns may reflect disease progression .

Drug Interaction Studies

m1A has been identified as a substrate for renal organic cation transporters (OCTs). A study highlighted its potential as a surrogate biomarker for drug interactions involving OCT2, which is crucial for renal drug clearance . This suggests that monitoring m1A levels could provide insights into drug metabolism and interactions in clinical settings.

Neuronal Response to Stress

In a controlled experiment on mouse cortical neurons subjected to OGD/R conditions, researchers utilized methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) to analyze changes in m1A modification. Results indicated that specific genes with increased m1A peaks exhibited enhanced expression levels post-stress exposure. This relationship underscores the role of m1A in neuronal adaptation to stress .

Cancer Biomarker Research

In another study focusing on urinary biomarkers for cancer detection, researchers found that patients with various cancers exhibited significantly higher urinary concentrations of m1A compared to healthy controls. This finding supports the hypothesis that m1A may serve as a reliable biomarker for cancer diagnosis and monitoring treatment responses .

Q & A

Basic Research Questions

Q. What methodologies are most reliable for detecting and quantifying 1-methyladenosine in biological samples?

  • Methodological Answer: Inhibition ELISA and high-performance liquid chromatography (HPLC) are widely used. Inhibition ELISA employs monoclonal antibodies (e.g., AMA-2) specific to m1A, which competes with immobilized m1A-BSA conjugates for antibody binding. Detection limits can reach ~2 pmol, with validation against HPLC for accuracy (recovery rates: 97–112%) . Urine samples are typically diluted (8–32×) and normalized to creatinine levels to account for concentration variability .

Q. How can researchers validate this compound as a biomarker in cancer studies?

  • Methodological Answer: Use case-control studies comparing m1A levels in cancer patients versus healthy donors. For example, urinary m1A levels in healthy subjects average 1.91 ± 0.66 nmol/μmol creatinine, with a diagnostic cutoff of 3.23 nmol/μmol creatinine (mean + 2 SD). Elevated levels are observed in leukemia (86% positivity), esophageal cancer (67%), and colon cancer (50%) . Statistical validation requires triplicate measurements and normalization to creatinine to minimize intra-sample variability .

Q. What are the key considerations for preparing and storing biological samples for m1A analysis?

  • Methodological Answer: Urine samples should be collected randomly, diluted in PBS, and stored at –80°C to prevent degradation. For RNA studies, isolate RNA using guanidinium thiocyanate-phenol-chloroform extraction to preserve modifications like m1A. Include RNase inhibitors during RNA extraction to avoid artifactual changes .

Advanced Research Questions

Q. How do methyltransferases like Trm10p and TK0422p catalyze m1A formation in tRNA, and what factors influence their activity?

  • Methodological Answer: Trm10p homologs methylate adenosine at the N1 position, with Saci_1677p targeting tRNA-A8. TK0422p uniquely catalyzes both m1A and m1G, influenced by pH-dependent protonation states. At pH >9.5, m1G formation increases due to deprotonation of guanosine’s N1 site. Study these enzymes using in vitro methylation assays with radiolabeled SAM (S-adenosylmethionine) and tRNA substrates . Structural analysis (e.g., X-ray crystallography) can identify conserved residues critical for substrate recognition .

Q. What challenges arise in distinguishing m1A from other RNA modifications using sequencing technologies?

  • Methodological Answer: m1A causes reverse transcription (RT) arrest and misincorporation in RNA-Seq, but its signature is sequence- and structure-dependent. For example, m1A in unstructured regions produces higher misincorporation rates (e.g., G or T mismatches) compared to base-paired regions. Use specialized protocols like AlkB-treated RNA-Seq to reduce false positives, as ALKBH3 demethylates m1A . Cross-validate findings with LC-MS/MS, which quantifies m1A via calibration curves and isotopic labeling .

Q. How can researchers address antibody cross-reactivity in m1A detection assays?

  • Methodological Answer: Validate antibody specificity using competitive ELISA with structurally similar nucleosides (e.g., 6-methyladenosine, 1-methylguanosine). AMA-2 shows no cross-reactivity with these analogs, confirming its specificity for the N1-methyl group and adenine base . For RNA applications, combine immunoprecipitation (IP) with dot-blot assays using recombinant antibodies (e.g., ab208196), and verify results via mutagenesis (e.g., disrupting m1A sites in tRNA) .

Q. What experimental designs are optimal for studying m1A’s role in epigenetic regulation or disease mechanisms?

  • Methodological Answer: Use knockout models (e.g., Rrp8 or Bmt2 deletions in yeast) to assess m1A’s impact on rRNA function . For disease models, profile m1A levels in patient-derived biofluids (serum/urine) and correlate with clinical outcomes. Incorporate dose-response meta-analyses to evaluate m1A’s association with cancer progression or rheumatoid arthritis activity . Ensure studies adhere to ethical guidelines for human subject research, including informed consent and IRB approval .

Eigenschaften

IUPAC Name

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYLSDSUCHVORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15763-06-1
Record name 1-Methyladenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 57397101
1-Methyladenosine
CID 57397101
1-Methyladenosine
CID 57397101
1-Methyladenosine
CID 57397101
1-Methyladenosine
CID 57397101
1-Methyladenosine
CID 57397101
1-Methyladenosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.